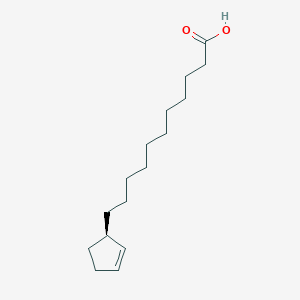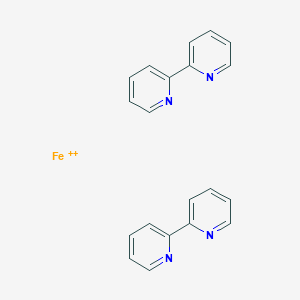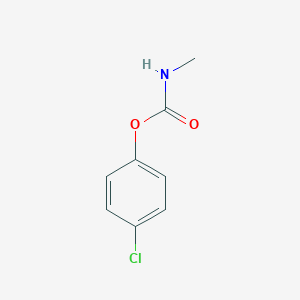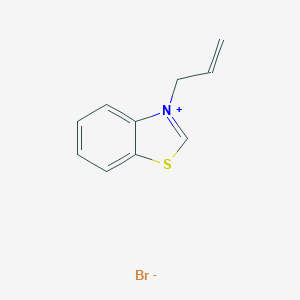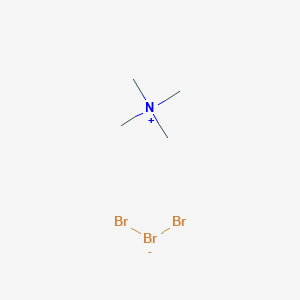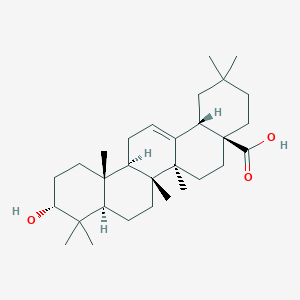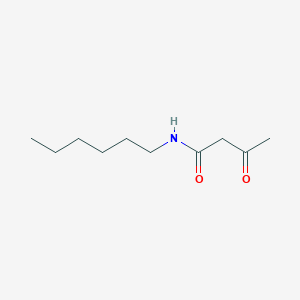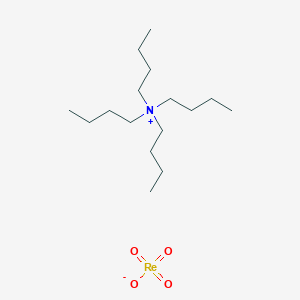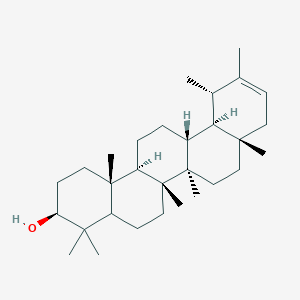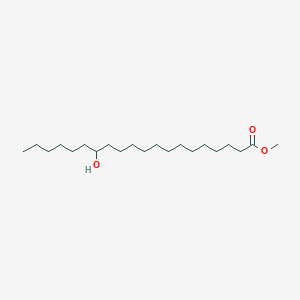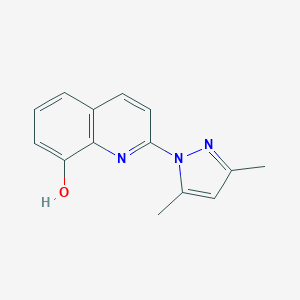
2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrazole and quinoline derivatives is a topic of interest in several papers. For instance, the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives is achieved through a copper-catalyzed oxidative [3 + 2]-annulation process . Another paper describes the regioselective synthesis of tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-ones, which involves the reaction of 5-amino-3-methyl-1H-pyrazole with dimedone and aldehydes . These methods highlight the versatility of synthetic approaches in creating diverse pyrazole-quinoline scaffolds.
Molecular Structure Analysis
The molecular structure and conformation of pyrazole-quinoline derivatives are often confirmed using various spectroscopic techniques. For example, a novel pyrano[3,2-c]quinoline derivative's structure was elucidated using FT-IR, NMR, UV-visible spectroscopy, and mass spectral analysis . The crystal structure of a related compound was determined by X-ray single-crystal diffraction . These studies are crucial for understanding the molecular geometry and electronic properties of these compounds.
Chemical Reactions Analysis
The reactivity of pyrazole-quinoline derivatives is explored in the context of their potential biological activities. Some derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines . The chemical reactivity of these compounds is also studied through theoretical calculations, such as density functional theory (DFT), to predict the most reactive sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-quinoline derivatives are influenced by their molecular structure. For instance, the photophysical properties, including solvatochromism and acidochromism, of amino derivatives of pyrazoloquinoline are investigated, revealing their potential as molecular logic switches . The nonlinear optical behavior of certain derivatives is also studied, indicating their potential application in materials science .
科学研究应用
Synthesis and Characterization
This compound has been explored for its synthesis and characterization, particularly in the context of forming complexes with metals like aluminum and zinc. These complexes have been studied for their potential catalytic properties, especially in the ring-opening polymerization of ε-caprolactone, suggesting applications in material science and polymer chemistry (Qiao, Ma, & Wang, 2011).
Antimicrobial Properties
Research has also delved into the antimicrobial properties of derivatives containing the 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol scaffold. These studies aim to identify novel antimicrobial agents, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria (Raju, Mahesh, Manjunath, Venkata, & Ramana, 2016).
Antioxidant and DNA Protection
There is also interest in the antioxidant properties of derivatives, with studies suggesting their potential in quenching radicals and inhibiting DNA oxidation. This indicates possible applications in developing therapeutic agents focused on oxidative stress and related conditions (Xi & Liu, 2015).
Anticancer Activity
Furthermore, research on N-acylhydrazones derivatives has shown that these compounds may exhibit potent anticancer activities, indicating the potential for developing new therapeutic agents against various cancer types (Kumar, Fernandes, & Kumar, 2016).
Structural Studies
Theoretical and experimental studies have been conducted to understand the structural and electronic spectra of 8-hydroxyquinoline derivatives, including those related to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol. These studies provide insights into the optical properties and potential applications in designing materials with specific photophysical properties (Ning, Ren, Zhang, & Zhang, 2013).
未来方向
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-8-10(2)17(16-9)13-7-6-11-4-3-5-12(18)14(11)15-13/h3-8,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJJCCZETFFOJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353629 |
Source


|
| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
CAS RN |
18239-59-3 |
Source


|
| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

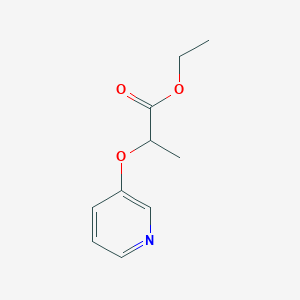
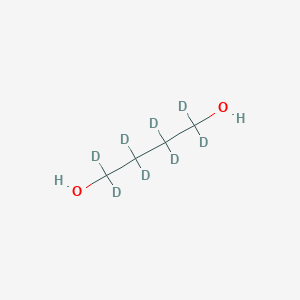
![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)
